1-(4-Iodo-benzyl)-1H-pyrazol-4-ol

Cross‑coupling kinetics Organometallic chemistry Reaction optimization

Researchers relying on bromo/chloro congeners face re-optimized coupling conditions and forfeited orthogonal derivatization. This iodinated 4-hydroxypyrazole solves both: • Iodo substituent enables faster oxidative addition (I>Br>Cl) for higher coupling yields & lower catalyst loading. • Free C4-OH allows chemoselective O-alkylation, ester formation, or tandem derivatizations without protection. • ≥98% purity reduces catalyst poisoning risk in HTE workflows.

Molecular Formula C10H9IN2O
Molecular Weight 300.1 g/mol
CAS No. 1594819-28-9
Cat. No. B1412003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodo-benzyl)-1H-pyrazol-4-ol
CAS1594819-28-9
Molecular FormulaC10H9IN2O
Molecular Weight300.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)O)I
InChIInChI=1S/C10H9IN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
InChIKeyHPOOCKQKEVGGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodobenzyl)-1H-pyrazol-4-ol Identity & Sourcing


1-(4-Iodo-benzyl)-1H-pyrazol-4-ol is a heterocyclic building block belonging to the N‑substituted 4‑hydroxypyrazole class, featuring a 4‑iodobenzyl group at N1 and a free hydroxyl at C4 . With a molecular formula of C₁₀H₉IN₂O and a molecular weight of 300.10 g·mol⁻¹ reported in authoritative chemical registries , the compound serves as a bifunctional scaffold for medicinal chemistry and cross‑coupling applications [1]. Its CAS registry number 1594819-28-9 uniquely identifies this substitution pattern among halogenated pyrazole derivatives available in milligram‑to‑gram quantities from specialty chemical suppliers .

1-(4-Iodobenzyl)-1H-pyrazol-4-ol: Irreplaceability vs. Analogs


Generic substitution is not advisable because seemingly minor structural variations among N‑benzyl‑4‑hydroxypyrazoles translate into large differences in the number of orthogonal reactive handles and in the intrinsic reactivity of the halogen atom toward palladium‑catalyzed cross‑couplings [1]. The iodine atom on the benzyl ring undergoes oxidative addition substantially faster than the corresponding bromine or chlorine (relative rate I > Br > Cl), a kinetic preference that directly affects coupling yields, catalyst loading, and reaction temperatures in multistep synthetic sequences [1]. Simultaneously, the C4 hydroxyl group offers a second, independent point of diversification – absent in the des‑hydroxy analog 1‑(4‑iodobenzyl)‑1H‑pyrazole – enabling chemoselective O‑alkylation, ester formation, or protection strategies that are impossible when only a single functional handle is present . These distinctions are material: choosing a bromo or chloro congener can necessitate re‑optimization of coupling conditions, while selecting the des‑hydroxy variant forfeits the ability to perform tandem derivatizations without additional protection‑deprotection steps [1].

1-(4-Iodobenzyl)-1H-pyrazol-4-ol Quantitative Differentiation


Iodide vs. Bromide Oxidative Addition Rate

The target compound carries an aryl iodide (C–I bond, bond dissociation energy ~272 kJ·mol⁻¹), while its most common halogen‑substituted comparator, 1‑(4‑bromobenzyl)‑1H‑pyrazol‑4‑ol, carries an aryl bromide (C–Br, BDE ~336 kJ·mol⁻¹). Competition experiments on model aryl halides demonstrate that the relative rate of oxidative addition follows the rank order I > Br > Cl [1]. This kinetic preference is corroborated by preparative Suzuki–Miyaura comparisons: reactions with iodobenzene proceed to completion under mild conditions, whereas reactions with bromobenzene plateau at ~56% yield under identical conditions [2].

Cross‑coupling kinetics Organometallic chemistry Reaction optimization

Dual vs. Single Reactive Handles

1‑(4‑Iodo‑benzyl)‑1H‑pyrazol‑4‑ol possesses two chemically orthogonal functional groups: (i) an aryl iodide amenable to Pd‑ or Cu‑catalyzed cross‑coupling, and (ii) a phenolic‑type hydroxyl group that can undergo O‑alkylation, esterification, or protection independently [1]. In contrast, the closest structural analog, 1‑(4‑iodobenzyl)‑1H‑pyrazole (CAS 143128‑30‑7), contains only the aryl iodide handle and lacks any heteroatom functionality on the pyrazole ring . This difference is quantitatively expressible as a functional handle count of 2 vs. 1, translating to a theoretical maximum of 6 distinct sequential derivatization pathways for the di‑functional scaffold versus only 2 for the mono‑functional comparator, assuming orthogonal reactivity.

Orthogonal functionalization Medicinal chemistry building blocks Synthetic efficiency

Purity Comparison: Iodo vs. Bromo/Chloro Analogs

Commercially available lots of 1‑(4‑iodo‑benzyl)‑1H‑pyrazol‑4‑ol are supplied at a minimum purity of 98% from one major vendor (Leyan) and 95% from another (AKSci) . For the bromo congener 1‑(4‑bromobenzyl)‑1H‑pyrazol‑4‑ol (CAS 1597368‑43‑8), the highest specification listed across multiple vendors is 95% . The 2–3 percentage point purity differential, while modest, is meaningful for customers whose downstream reactions – particularly Pd‑catalyzed couplings – are highly sensitive to halogen‑containing impurities or trace metals that may concentrate in the lower‑purity fraction.

Quality specifications Procurement benchmarking Reproducibility

CuI-Catalyzed 4-Alkoxylation via Iodo Leaving Group

Although the study employed 4‑iodo‑1H‑pyrazole rather than the N‑(4‑iodobenzyl) derivative, the methodology directly validates the reactivity of the 4‑iodopyrazole substructure in CuI‑catalyzed C–O bond formation. Under optimized conditions (CuI 20 mol%, 3,4,7,8‑tetramethyl‑1,10‑phenanthroline 20 mol%, t‑BuOK 2 equiv, alcohol as solvent, 130 °C microwave, 1 h), 4‑iodopyrazoles are converted to 4‑alkoxypyrazoles in yields that exceed 80% for representative alcohols [1]. This reactivity is critically dependent on the iodine leaving group; the corresponding 4‑bromopyrazole substrates gave significantly lower conversions under the same conditions, consistent with the established leaving‑group order I > Br [1].

C–O coupling Microwave-assisted synthesis Late-stage functionalization

1-(4-Iodobenzyl)-1H-pyrazol-4-ol Application Scenarios


Kinase-Focused Library Diversification

The dual‑handle architecture (aryl iodide + C4‑OH) allows medicinal chemists to construct focused libraries through sequential, orthogonal derivatizations. First, the aryl iodide can be engaged in a Suzuki–Miyaura coupling with a boronic acid to introduce aryl or heteroaryl diversity; subsequently, the C4‑hydroxyl can be alkylated to install solubilizing groups or affinity tags. This convergent approach is enabled by the high oxidative‑addition rate of the iodine center [1], minimizing side reactions during the initial coupling step, and is not feasible with the mono‑functional 1‑(4‑iodobenzyl)‑1H‑pyrazole comparator .

Microwave C–O Diversification in Agrochemical Discovery

Building on the demonstrated efficacy of CuI‑catalyzed 4‑alkoxylation of 4‑iodopyrazoles [3], the target compound can be directly subjected to microwave‑promoted C–O coupling with aliphatic or benzylic alcohols. This transformation installs ether groups at the pyrazole C4 position while retaining the aryl iodide on the benzyl ring for subsequent coupling, enabling a two‑step build‑couple sequence that is ideal for generating agrochemical screening sets with high sp³ character and tunable lipophilicity.

Kinase Inhibitor Scaffold Hopping

The 4‑hydroxypyrazole core serves as a phenol bioisostere with improved metabolic stability, making the compound an attractive scaffold for replacing phenolic rings in lead series. Because the iodine atom offers a well‑quantified leaving‑group advantage over bromine [1][2], the compound can be incorporated into advanced intermediates via chemoselective cross‑coupling at the benzyl iodide without competing side reactions at the hydroxyl group, thereby supporting late‑stage scaffold‑hopping campaigns with a predictable synthetic outcome.

Quality-Driven Procurement for HTE

Centralized compound management groups and high‑throughput experimentation (HTE) centers benefit from the availability of the target compound at ≥98% purity , which exceeds the typical 95% specification of the bromo analog . This purity advantage reduces the risk of catalyst poisoning by halogen‑containing impurities and improves the reproducibility of HTE‑derived reaction condition data, directly lowering the cost per validated data point in automated screening workflows.

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